Product packaging for Hesperetin 5,3'-dimethyl ether(Cat. No.:CAS No. 123861-33-6)

Hesperetin 5,3'-dimethyl ether

Cat. No.: B12766490
CAS No.: 123861-33-6
M. Wt: 330.3 g/mol
InChI Key: BLUZKSFUMREPGB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of Flavanones and their Biological Relevance

Flavanones are a subclass of flavonoids, a large group of polyphenolic compounds synthesized by plants as secondary metabolites. nih.govresearchgate.net They are characterized by a C6-C3-C6 skeleton, with a saturated C-ring, which distinguishes them from other flavonoid classes like flavones and flavonols. foodengprog.org Flavanones are commonly found in citrus fruits, contributing to their characteristic taste. nih.govfoodengprog.org

These compounds have garnered significant attention for their diverse biological activities. Research has demonstrated that flavanones possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comicm.edu.pl Their ability to scavenge free radicals and modulate key cellular enzyme functions contributes to their potential health benefits. nih.gov For instance, citrus flavanones have been associated with blood lipid-lowering and cholesterol-lowering effects. nih.gov

Hesperetin (B1673127) as a Core Flavanone (B1672756) Structure and its Aglycone Significance

Hesperetin is a prominent flavanone and serves as the aglycone (the non-sugar component) of several naturally occurring glycosides, most notably hesperidin (B1673128). nih.govwikipedia.org Hesperidin, abundant in citrus peels, is composed of hesperetin linked to a rutinose sugar moiety. wikipedia.orgcambridge.org

The significance of hesperetin as an aglycone is crucial for its bioavailability. In the human body, flavonoid glycosides like hesperidin are generally not absorbed directly. mdpi.com They are first hydrolyzed by intestinal microbiota, which cleave off the sugar portion to release the aglycone, hesperetin. nih.govmdpi.com This conversion is a critical step, as the aglycone form is more readily absorbed by intestinal cells and can enter systemic circulation. nih.gov Hesperetin itself has been the subject of extensive research, with studies indicating its potential in various therapeutic areas due to its antioxidant and anti-inflammatory effects. chemfaces.comdrugbank.com

Significance of Methylated Flavonoid Derivatives in Biological Activity and Pharmacokinetics

Methylation, the addition of a methyl group to a molecule, is a natural modification of flavonoids that can significantly alter their biological properties. taylorfrancis.comnih.gov This chemical alteration can lead to O-methylated or C-methylated flavonoids, depending on whether the methyl group attaches to an oxygen or carbon atom of the flavonoid's basic structure. taylorfrancis.com

Methylated flavonoids often exhibit enhanced biological activity compared to their unmethylated precursors. researchgate.netnih.gov This is attributed to several factors. Methylation can increase the lipophilicity (fat-solubility) of flavonoids, which may improve their affinity for cell membranes and enhance their entry into cells. researchgate.net Furthermore, methylation can protect the flavonoid from rapid degradation by metabolic enzymes, thereby increasing its stability and bioavailability. researchgate.netxiahepublishing.com Studies have shown that methylated flavonoids possess a range of beneficial effects, including anticancer, anti-inflammatory, and antiviral activities. researchgate.net

Rationale for Academic Investigation into Hesperetin 5,3'-dimethyl ether and Analogues

The academic investigation into this compound and its analogues is driven by the promising intersection of the properties of hesperetin and the effects of methylation. Given that hesperetin is a biologically active flavanone and that methylation can enhance the pharmacokinetic profile and biological efficacy of flavonoids, researchers are interested in exploring whether methylated derivatives of hesperetin, such as this compound, exhibit superior properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O6 B12766490 Hesperetin 5,3'-dimethyl ether CAS No. 123861-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123861-33-6

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O6/c1-21-13-5-4-10(6-15(13)22-2)14-9-12(20)18-16(23-3)7-11(19)8-17(18)24-14/h4-8,14,19H,9H2,1-3H3/t14-/m0/s1

InChI Key

BLUZKSFUMREPGB-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O)OC

Origin of Product

United States

Molecular Mechanisms and Cellular Target Interactions of Hesperetin 5,3 Dimethyl Ether and Methylated Analogues

Regulation of Key Intracellular Signaling Pathways

Hesperetin (B1673127) and its derivatives are known to interact with a variety of intracellular signaling pathways that are crucial for cellular homeostasis, inflammation, and stress response. The following sections detail these interactions, drawing primarily from research on hesperetin.

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Hesperetin has been shown to exert significant anti-inflammatory effects by inhibiting this pathway. It can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. Some studies on other hesperetin derivatives have also pointed to similar anti-inflammatory activities through the modulation of the NF-κB pathway. sci-hub.se

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK, are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. Hesperetin has been observed to modulate these pathways, often in a context-dependent manner. For instance, in some cancer cell lines, hesperetin can induce apoptosis by activating the JNK and p38 MAPK pathways. Conversely, in other contexts, it can exhibit protective effects by inhibiting these same pathways to reduce inflammation and oxidative stress. The influence of hesperetin on the ERK1/2 pathway is also multifaceted, with reports indicating both activation and inhibition depending on the cell type and stimulus. A study on a novel hesperetin derivative, compound 5b, demonstrated its ability to reduce the production of inflammatory mediators by inhibiting the MAPK signaling pathway. sci-hub.se

Interaction with PI3K/AKT/mTOR Signaling Cascades

The PI3K/AKT/mTOR signaling cascade is a pivotal pathway that governs cell growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many diseases, including cancer. Hesperetin has been shown to inhibit the PI3K/AKT/mTOR pathway in various cancer cell models. It can suppress the phosphorylation of key components like AKT and mTOR, leading to the induction of apoptosis and autophagy. This inhibitory action contributes to the anti-proliferative effects of hesperetin.

Activation of the Nrf2/HO-1 Antioxidant Response Element System

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Hesperetin is a known activator of this pathway. It promotes the translocation of the transcription factor Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding event triggers the expression of a suite of antioxidant and cytoprotective genes, most notably heme oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes by hesperetin enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.

Involvement of Toll-like Receptor (TLR4) Signaling

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response, particularly in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to an inflammatory response. Hesperetin has been found to interfere with TLR4 signaling. By modulating TLR4 activity, hesperetin can attenuate the inflammatory response induced by pathogens or cellular damage, further highlighting its anti-inflammatory potential.

Enzyme Modulation and Inhibition Profiles

Hesperetin and its derivatives have been investigated for their ability to modulate the activity of various enzymes. This inhibitory action is a key aspect of their therapeutic potential.

Enzyme TargetEffect of Hesperetin/DerivativesPotential Therapeutic Implication
Xenobiotic-metabolizing enzymes Modulates the activities of phase I and phase II enzymes.Chemoprevention
Protein Tyrosine Phosphatase 1B (PTP1B) Hesperetin 5-O-glucoside shows inhibitory activity.Diabetes and obesity
Polyphenol Oxidase (PPO) Hesperetin acts as a reversible, mixed-type inhibitor.Food browning prevention
Xanthine (B1682287) Oxidase (XO) Hesperetin is a competitive inhibitor.Gout and hyperuricemia

Research has demonstrated that hesperetin can modulate xenobiotic-metabolizing enzymes, which are involved in the detoxification and metabolic activation of foreign compounds. Furthermore, various derivatives of hesperetin have been synthesized and evaluated for their enzyme inhibitory potential. For example, hesperetin 5-O-glucoside has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. Hesperetin itself has been characterized as a competitive inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid, suggesting its potential in the management of gout. It also acts as a reversible, mixed-type inhibitor of polyphenol oxidase, an enzyme responsible for browning in fruits and vegetables.

While the specific enzyme modulation profile of Hesperetin 5,3'-dimethyl ether is not yet detailed in the scientific literature, the activity of its parent compound and other derivatives suggests that it could also possess significant enzyme-inhibitory properties.

Selective Inhibition of Phosphodiesterase (PDE) Isoforms (PDE3, PDE4)

Research into methylated analogues of hesperetin has highlighted their potential as inhibitors of phosphodiesterase (PDE) isoforms, particularly PDE3 and PDE4. One synthetic liposoluble analogue, Hesperetin-5,7,3ʹ-O-trimethylether (HTME), has been identified as a dual inhibitor of both PDE3 and PDE4. dovepress.comtmu.edu.tw The mechanism of inhibition by HTME on both PDE3 and PDE4 activities has been determined to be competitive, as shown through Lineweaver–Burk analysis. dovepress.com

The phosphodiesterase 4 (PDE4) enzyme has two affinity states for the binding of its inhibitors: a high-affinity, rolipram-binding state (PDE4H) and a low-affinity, rolipram-binding state (PDE4L). The inhibition of PDE4L is associated with anti-inflammatory and bronchodilator effects, while the inhibition of PDE4H is linked to adverse effects. tmu.edu.tw The therapeutic ratio is therefore defined as the ratio of PDE4H to PDE4L inhibition. HTME was found to have a therapeutic ratio (PDE4H/PDE4L) of 18.3. dovepress.comtmu.edu.tw Another methylated analogue, hesperetin-7,3'-O-dimethylether (HDME), demonstrated selective inhibition of PDE4 with a therapeutic ratio of 35.5. nih.gov The combined inhibition of PDE3 and PDE4 may produce synergistic anti-inflammatory and bronchodilator effects. dovepress.comtmu.edu.tw

Inhibitory Activity of Hesperetin Methylated Analogues on PDE Isoforms
CompoundTarget Isoform(s)Therapeutic Ratio (PDE4H/PDE4L)Reference
Hesperetin-5,7,3ʹ-O-trimethylether (HTME)PDE3 and PDE418.3 dovepress.comtmu.edu.tw
Hesperetin-7,3'-O-dimethylether (HDME)PDE435.5 nih.gov

Modulation of Cyclooxygenase (COX-1, COX-2) Activity

While direct studies on this compound are limited, research on its parent compound, hesperetin, provides insight into the family's interaction with cyclooxygenase (COX) enzymes. Hesperetin has been shown to interfere with cyclooxygenase-1 activity. nih.gov Specifically, it inhibits arachidonic acid-mediated platelet aggregation by affecting COX-1, as measured by the formation of thromboxane (B8750289) A2 (TXA2) and prostaglandin (B15479496) D2. nih.gov

Furthermore, investigations into hesperetin and its glycoside, hesperidin (B1673128), have demonstrated potent inhibition of the lipopolysaccharide (LPS)-induced expression of the COX-2 gene in RAW 264.7 cells. nih.gov This suggests an anti-inflammatory action by suppressing the inducible COX-2 isoform. nih.gov Studies on other hesperetin derivatives have also confirmed the ability to significantly suppress the expression of COX-2 in LPS-stimulated cells, potentially through the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

Inhibition of Phospholipase C-2 (PLC-2) Phosphorylation

The antiplatelet activity of the parent compound, hesperetin, has been linked to its ability to inhibit key signaling pathways, including the modulation of Phospholipase C (PLC). Research has demonstrated that hesperetin can block collagen-mediated phosphorylation of PLC-gamma2. nih.gov This inhibition is a crucial part of its mechanism to impede platelet aggregation, as it leads to subsequent decreases in cytosolic calcium mobilization and arachidonic acid liberation. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Potentials

Derivatives of hesperetin have been synthesized and evaluated as potential multifunctional agents targeting enzymes relevant to neurodegenerative conditions. nih.gov Studies on a series of novel hesperetin derivatives showed stronger inhibitory activity against acetylcholinesterase (AChE) than against butyrylcholinesterase (BuChE). nih.govresearchgate.net The selectivity index values for these derivatives against AChE over BuChE ranged from 68 to 305. nih.govresearchgate.net Kinetic analysis through Lineweaver-Burk plots and molecular docking studies indicated that these compounds likely target both the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE. nih.govresearchgate.net

Cholinesterase Inhibitory Profile of Hesperetin Derivatives
EnzymeActivityMechanismReference
Acetylcholinesterase (AChE)Strongly InhibitedTargets both peripheral anionic site (PAS) and catalytic active site (CAS) nih.govresearchgate.net
Butyrylcholinesterase (BuChE)Weakly Inhibited- nih.govresearchgate.net

Regulation of Matrix Metalloproteinase (MMP) Activity

The parent flavonoid, hesperetin, and its glycoside, hesperidin, have been shown to regulate the activity and expression of matrix metalloproteinases (MMPs). Hesperetin has demonstrated the ability to reduce MMP-1 activity in UVA-irradiated human dermal fibroblasts. researchgate.net In animal models, treatment with hesperetin protected against UVA-mediated MMP-1 induction in the skin. researchgate.net Similarly, hesperidin has been found to downregulate the expression of MMP-9. nih.govnih.gov In UVB-irradiated hairless mice, oral administration of hesperidin reduced the increased expression of MMP-9, suggesting a protective role against photoaging. nih.govnih.gov

Apoptosis-Related Protein and Gene Expression Modulation

Alterations in Bax/Bcl-2 Protein Ratios

The Bax/Bcl-2 protein ratio is a critical determinant in the regulation of apoptosis, with Bax acting as a pro-apoptotic protein and Bcl-2 as an anti-apoptotic protein. sums.ac.ir An increase in this ratio is a key indicator of apoptosis induction. sums.ac.ir Studies on the parent compound, hesperetin, have shown that it can modulate this ratio to promote apoptosis in cancer cells. In esophageal cancer cells, hesperetin treatment led to an increase in the levels of Bax and a decrease in Bcl-2. nih.gov Similarly, in prostate cancer PC-3 cells, hesperetin was found to increase the expression of the pro-apoptotic gene BAX at both the mRNA and protein levels, while downregulating anti-apoptotic genes. waocp.orgnih.gov This shift in the Bax/Bcl-2 balance is a key mechanism underlying hesperetin's ability to induce apoptosis. nih.govwaocp.orgnih.gov

Activation of Caspase Pathways (Caspase-3, Caspase-9)

The activation of caspase cascades is a hallmark of apoptosis, or programmed cell death, a critical process in the removal of damaged or cancerous cells. Specifically, the activation of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3, are pivotal in this process.

Currently, there is a significant lack of direct scientific evidence detailing the effects of this compound on the activation of Caspase-3 and Caspase-9. While studies on the parent compound, hesperetin, have demonstrated pro-apoptotic effects through the modulation of caspase pathways in various cancer cell lines, it is not scientifically sound to extrapolate these findings to its 5,3'-dimethyl ether derivative. The methylation of hydroxyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including its ability to interact with cellular targets. Without specific experimental data, any claims regarding the influence of this compound on caspase activation would be purely speculative.

Upregulation of Tumor Suppressor Protein p53

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. The ability of a compound to upregulate p53 is a key indicator of its potential as an anti-cancer agent.

As with caspase activation, there is no available scientific literature that specifically investigates the impact of this compound on the expression or activity of the p53 protein. Research on other hesperetin derivatives has shown varied effects on the p53 pathway, further emphasizing that the biological activity is highly dependent on the specific chemical structure. Therefore, the capacity of this compound to upregulate p53 remains an open question pending dedicated scientific investigation.

Transcriptional and Translational Regulation of Cellular Components

The regulation of gene expression at the transcriptional and translational levels is a fundamental mechanism through which compounds exert their biological effects. This includes the modulation of inflammatory responses and cellular signaling pathways.

Modulation of Inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β, IL-6, IL-8)

Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are key mediators of the inflammatory response. Chronic inflammation is implicated in a variety of diseases, making the modulation of these cytokines a significant area of therapeutic interest.

There is a dearth of research specifically examining the effects of this compound on the gene expression of these inflammatory cytokines. While some methylated flavonoids have demonstrated anti-inflammatory properties, the specific impact of this compound on the signaling pathways that regulate the transcription of TNF-α, IL-1β, IL-6, and IL-8 has not been determined.

Influence on Adhesion Molecules and Chemokine Expression

Adhesion molecules and chemokines are critical for the recruitment of immune cells to sites of inflammation. The ability of a compound to modulate the expression of these molecules can have significant implications for its anti-inflammatory potential.

Scientific studies dedicated to the effects of this compound on the expression of adhesion molecules and chemokines are currently unavailable. The intricate signaling networks that control the expression of these inflammatory mediators necessitate specific experimental validation for this particular compound.

Effects on Growth Factor Receptors and Ligands (e.g., VEGF)

Vascular Endothelial Growth Factor (VEGF) and its receptors are key players in angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiological functions and in pathological conditions such as tumor growth.

The influence of this compound on VEGF and its signaling pathway has not been a subject of scientific investigation. While the anti-angiogenic properties of other flavonoids have been reported, the specific effects of this dimethylated derivative of hesperetin on VEGF expression and receptor activation are unknown.

Structure Activity Relationship Sar Studies of Hesperetin Methylated Derivatives

Impact of Hydroxyl Group Methylation Patterns on Biological Efficacy

The specific pattern of methylation on the hesperetin (B1673127) scaffold plays a pivotal role in determining the biological efficacy of the resulting derivative. The location and number of methyl groups can enhance or diminish the compound's activity by altering its electronic properties and steric hindrance, thereby affecting its binding affinity to enzymes and receptors.

While direct and extensive research on the biological activity of Hesperetin 5,3'-dimethyl ether is limited in the available scientific literature, studies on other methylated hesperetin derivatives provide valuable insights into these structure-activity relationships. For instance, research has revealed that the structurally modified 7,3′-dimethoxy hesperetin can induce apoptosis, a process of programmed cell death that is crucial for cancer therapy. daneshyari.commdpi.com This finding suggests that methylation at specific positions, such as C7 and C3', can confer potent cytotoxic activities.

The hydrogen bond between the 5-hydroxyl group and the 4-keto group on the C ring of the flavanone (B1672756) structure is considered important for enhancing the molecule's activity. daneshyari.commdpi.com Methylation of the 5-hydroxyl group would disrupt this intramolecular hydrogen bond, which could potentially decrease its biological activity. Conversely, methylation of other hydroxyl groups, such as at the C7 or C3' positions, can increase metabolic stability and bioavailability, potentially leading to improved in vivo efficacy. daneshyari.com

The general principle emerging from SAR studies is that methylation can serve as a strategic tool to fine-tune the pharmacological profile of hesperetin. It can lead to derivatives with improved properties, such as enhanced antioxidant or antitumor activities, when compared to the parent compound. nih.govresearchgate.net A study on newly synthesized aminobenzylated hesperetin derivatives found that structural modifications significantly improved both antioxidant and antiproliferative activities against various cancer cell lines. mdpi.comnih.govresearchgate.net

Table 1: Biological Activity of Selected Hesperetin Derivatives

Compound Biological Activity Key Findings
Hesperetin Antioxidant, Anti-inflammatory, Anticancer Parent compound with a broad range of activities. daneshyari.comsci-hub.se
7,3′-dimethoxy hesperetin Apoptosis-inducing Demonstrates that specific methylation patterns can induce programmed cell death in cancer cells. mdpi.com
Aminobenzylated hesperetin derivatives (e.g., Compound 3f) Potent Antioxidant, Antitumor Showed significantly higher antioxidant and antiproliferative activity compared to unmodified hesperetin. nih.govresearchgate.net

Correlation Between Compound Lipophilicity/Hydrophobicity and Biological Activity in vitro

The lipophilicity, or hydrophobicity, of a compound is a critical determinant of its biological activity, influencing its ability to cross cell membranes and interact with molecular targets. This property is often quantified by the octanol-water partition coefficient (Log P). For hesperetin and its derivatives, modifications that alter lipophilicity have been shown to directly impact their efficacy in various in vitro models.

An increase in lipophilicity does not always linearly correlate with an increase in all biological activities. However, studies have shown that for certain effects, such as antimicrobial and cytotoxic activities, higher hydrophobicity can be beneficial. For example, hesperetin laurate, a highly lipophilic derivative, demonstrated the highest inhibitory effects against several skin-resident microorganisms, including Staphylococcus aureus and Candida albicans, when compared to the more hydrophilic hesperetin, hesperidin (B1673128), and hesperidin glucoside.

Conversely, the relationship between lipophilicity and anti-inflammatory activity can be more complex. One study synthesized a series of sixteen novel hesperetin derivatives and found that their anti-inflammatory activity, measured by the inhibition of TNF-α and IL-6, correlated with their Log P values. nih.gov Interestingly, the derivatives with negative Log P values (i.e., more hydrophilic) exhibited the best anti-inflammatory activity. nih.gov This suggests that for certain targets, increased water solubility may be advantageous.

Cytotoxicity also appears to be related to hydrophobicity. In keratinocyte cells, the cytotoxic effect of hesperetin-related compounds followed the order of their lipophilicity: hesperetin laurate > hesperetin > hesperidin > hesperidin glucoside. It is theorized that increased hydrophobicity may enhance the interaction between the flavonoid and the cell membrane, leading to increased cytotoxicity.

Table 2: Lipophilicity and In Vitro Biological Activity of Hesperetin-Related Compounds

Compound Log P Value Key Biological Activity Findings
Hesperetin Laurate (HTL) 7.28 ± 0.06 Highest antimicrobial activity; Highest cytotoxicity in keratinocytes.
Hesperetin (HT) 2.59 ± 0.04 Higher antimicrobial activity than hesperidin; Higher cytotoxicity than hesperidin.
Hesperidin (HD) 2.13 ± 0.03 Little antimicrobial effect; Lower cytotoxicity.
Hesperidin Glucoside (HDG) -3.45 ± 0.06 Little antimicrobial effect; Lowest cytotoxicity.
Hydrophilic Mannich base derivatives (e.g., 3c, 3e, 3i) Negative Exhibited the best anti-inflammatory activity by decreasing IL-6 and TNF-α. nih.gov

Comparative Analysis of Aglycone vs. Glycoside Forms in Biological Models

Hesperetin exists in nature predominantly as its glycoside, hesperidin, where a rutinose sugar moiety is attached at the 7-hydroxyl position. The presence of this bulky, hydrophilic sugar group significantly impacts the molecule's biological properties. Comparative studies consistently demonstrate that the aglycone form, hesperetin, exhibits more potent biological activity in a variety of in vitro models compared to its glycoside counterpart, hesperidin. mdpi.com

This difference in activity is largely attributed to the structural disparity. The sugar moiety in hesperidin increases its water solubility but also its molecular size, which can hinder its ability to be absorbed and to interact with cellular targets. In contrast, the smaller, more lipophilic hesperetin can more readily pass through cell membranes via passive diffusion.

Antioxidant Activity : In radical scavenging assays (DPPH and ABTS), hesperetin consistently shows a higher antioxidant effect than both hesperidin and hesperidin glucoside. mdpi.com

Anti-inflammatory Activity : When tested in murine macrophage cells, hesperetin is more effective at reducing the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) compared to hesperidin. mdpi.comnih.gov

Antibacterial Activity : Hesperetin demonstrates superior antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to hesperidin. For instance, hesperetin effectively inhibits the growth of S. aureus, B. cereus, E. coli, and P. aeruginosa at lower concentrations than hesperidin. mdpi.com

While the aglycone form is more active in vitro, it's important to note that orally ingested hesperidin is hydrolyzed by gut microflora into hesperetin, which is then absorbed. researchgate.netmdpi.com Therefore, hesperidin can be considered a prodrug that releases the more active aglycone in the body.

Bioactivity Profiling of Hesperetin Phase-II Metabolites (e.g., Glucuronides, Sulfates)

After oral ingestion and absorption (primarily as the aglycone hesperetin), flavonoids undergo extensive phase-II metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate (B86663) conjugates. These metabolites are the predominant forms found circulating in the plasma and are considered to be the actual bioactive molecules in vivo. nih.govnih.govnih.gov Profiling the bioactivity of these metabolites is therefore essential to understanding the health effects of hesperetin consumption.

Research indicates that these phase-II metabolites are not merely inactive excretion products but possess significant biological activities, in some cases even greater than the parent aglycone. An ex vivo study using metabolites from hesperetin-administered rat serum found that this mixture of glucuronides and sulfates exhibited higher antioxidant activity—including superoxide (B77818) anion scavenging and reducing power—than hesperetin itself. daneshyari.comresearchgate.net Furthermore, these metabolites, at physiological concentrations, were more potent inhibitors of inflammatory markers like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. daneshyari.comresearchgate.net

The specific position of conjugation also critically influences bioactivity. A study comparing two major hesperetin glucuronides revealed that:

Hesperetin-7-O-glucuronide (HPT7G) exerted significant hypotensive, vasodilatory, and anti-inflammatory activities. mdpi.comnih.gov It was shown to decrease the expression of intracellular adhesion molecule-1 and monocyte chemoattractant protein-1. mdpi.comnih.gov It also enhanced osteoblast differentiation, suggesting a role in bone health. easechem.comresearchgate.net

Hesperetin-3'-O-glucuronide (HPT3'G) , in contrast, had little to no effect on these same parameters. mdpi.comnih.gov

Table 4: Bioactivity of Major Hesperetin Phase-II Metabolites

Metabolite Biological Activity Key Findings
Hesperetin Metabolite Mixture (Glucuronides & Sulfates) Potent Antioxidant, Anti-inflammatory Showed higher antioxidant and anti-inflammatory activity (inhibition of NO, PGE2) compared to the parent hesperetin. daneshyari.comresearchgate.netnih.govmdpi.com
Hesperetin-7-O-glucuronide Hypotensive, Vasodilatory, Anti-inflammatory, Pro-osteogenic Decreased blood pressure, enhanced vasodilation, and promoted osteoblast differentiation. mdpi.comnih.goveasechem.comresearchgate.net
Hesperetin-3'-O-glucuronide Low to No Activity Showed little to no hypotensive, vasodilatory, or anti-inflammatory effects in comparative studies. mdpi.comnih.gov
Hesperetin Sulfates (3'-O- and 7-O-) Anti-angiogenic, Anti-thrombogenic Inhibited endothelial cell migration and reduced levels of PAI-1. nih.govnih.gov

Compound Index

Compound Name
Hesperetin
This compound
7,3′-dimethoxy hesperetin
Hesperetin Laurate
Hesperidin
Hesperidin Glucoside
Hesperetin-7-O-glucuronide
Hesperetin-3'-O-glucuronide
Hesperetin-7-O-sulfate
Hesperetin-3'-O-sulfate
Nitric Oxide (NO)
Prostaglandin E2 (PGE2)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)

Advanced Methodological Approaches in Hesperetin 5,3 Dimethyl Ether Research

In Vitro Cellular and Biochemical Models

Assays for Cell Proliferation, Migration, Apoptosis, and CytotoxicityWhile numerous assays have been used to characterize the bioactivity of hesperetin (B1673127), there is no specific data from cell proliferation, migration, apoptosis, or cytotoxicity assays performed with Hesperetin 5,3'-dimethyl ether. Standard assays used for hesperetin include:

MTT Assay: To assess cell viability and cytotoxicity in cancer cell lines. nih.gov

Transwell Migration Assay & Scratch Wound Healing Assay: To evaluate effects on cell migration. nih.govresearchgate.net

Flow Cytometry & Hoechst Staining: To analyze cell cycle arrest and quantify apoptosis. nih.gov

Gelatin Zymography: To measure the activity of matrix metalloproteinases involved in metastasis. nih.gov

Due to the absence of specific research on this compound in these contexts, no data tables can be generated.

In Vivo Preclinical Animal Models

This compound, a synthetic, more liposoluble derivative of hesperetin, has been investigated in specific preclinical models to determine its therapeutic potential. nih.gov The primary focus of in vivo research has been on inflammatory airway diseases.

Research has utilized ovalbumin (OVA)-sensitized and challenged mice to create a model of allergic airway hyperresponsiveness (AHR), which is relevant for studying asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov In this model, Hesperetin-7,3'-O-dimethylether (HDME) demonstrated significant anti-inflammatory effects. nih.gov

Orally administered HDME was found to dose-dependently and significantly attenuate airway resistance and improve lung dynamic compliance in these mice. nih.gov It also suppressed the infiltration of various inflammatory cells into the lungs, including macrophages, lymphocytes, neutrophils, and eosinophils, as observed in the bronchoalveolar lavage fluid (BALF). nih.govnih.gov Furthermore, the compound reduced the levels of key cytokines involved in the inflammatory cascade, such as interleukins (IL-2, IL-4, IL-5), interferon-γ, and tumor necrosis factor-α in the BALF. nih.gov The treatment also led to a significant suppression of total and OVA-specific immunoglobulin E (IgE) levels, a key marker in allergic responses. nih.gov

Summary of this compound Effects in an Ovalbumin-Induced Airway Inflammation Mouse Model
Parameter MeasuredEffect ObservedReference
Airway Resistance (RL)Significantly attenuated nih.gov
Lung Dynamic Compliance (Cdyn)Significantly increased nih.gov
Total Inflammatory Cells in BALFSignificantly suppressed nih.govnih.gov
Eosinophils in BALFSignificantly suppressed nih.gov
Neutrophils in BALFSignificantly suppressed nih.gov
Lymphocytes in BALFSignificantly suppressed nih.gov
Cytokines in BALF (IL-2, IL-4, IL-5, TNF-α)Significantly suppressed nih.gov
Total and OVA-specific IgESignificantly suppressed nih.gov

Based on the available scientific literature, in vivo preclinical studies using this compound in rodent models of neurodegenerative diseases, such as amyloid-beta mouse models or cerebral ischemia models, have not been prominently reported. Research in this area has primarily focused on the parent compound, hesperetin. researchgate.netresearchgate.netmdpi.com

There is a lack of specific research in the searched literature on the application of this compound in chemically-induced carcinogenesis models, such as those using 7,12-dimethylbenz(a)anthracene (DMBA). Studies involving DMBA-induced tumors have investigated the effects of hesperetin. nih.gov

In vivo studies focusing on the effects of this compound in diabetic animal models, including streptozotocin (B1681764) (STZ)-induced diabetes, are not readily found in the reviewed scientific literature. The parent flavonoid, hesperetin, has been the subject of investigation in such models. alliedacademies.orgalliedacademies.orgnih.gov

Preclinical research using this compound in animal models for cardiovascular pathologies like atherosclerosis or thrombosis is not extensively documented in the available literature.

Analytical and Omics Technologies in Mechanistic Elucidation

The mechanistic elucidation of this compound's action, particularly in the context of inflammatory airway disease, has been facilitated by several key analytical technologies.

Enzyme Activity Assays: To understand the compound's primary mechanism, phosphodiesterase (PDE) activity assays were employed. These tests revealed that Hesperetin-7,3'-O-dimethylether selectively inhibits PDE4. nih.govnih.gov

Radioligand Binding Assays: The binding ability of the compound to high-affinity rolipram-binding sites (HARBs) was determined using a competitive binding assay with [3H]-rolipram, further confirming its interaction with the PDE4 enzyme. nih.govnih.gov

Pulmonary Function Testing: Advanced physiological monitoring systems, such as the FlexiVent system and barometric plethysmography, were used to precisely measure parameters of airway hyperresponsiveness, including airway resistance and lung compliance in animal models. nih.govnih.gov

Cellular Analysis: A hemocytometer was used for the quantitative analysis of different inflammatory cell types (e.g., eosinophils, neutrophils) recovered from the bronchoalveolar lavage fluid of test animals, providing direct evidence of the compound's anti-inflammatory effect. nih.govnih.gov

Immunoassays: Specific levels of cytokines and immunoglobulins were quantified using enzyme-linked immunosorbent assay (ELISA) and cytometric bead array (CBA) kits. nih.govnih.gov These techniques allowed for the precise measurement of inflammatory mediators like IL-4, IL-5, and TNF-α, as well as total and antigen-specific IgE, helping to delineate the immunomodulatory effects of the compound. nih.govnih.gov

While these analytical methods have been crucial, the application of broad-scale omics technologies (such as proteomics, metabolomics, or transcriptomics) for a more comprehensive, systems-level understanding of the mechanistic pathways modulated by this compound was not identified in the reviewed literature.

Advanced Chromatographic and Spectroscopic Techniques for Compound and Metabolite Quantification (e.g., UPLC-QqQ-MS, LC-MS, FT-IR)

The accurate quantification of this compound and its potential metabolites in biological matrices is fundamental to understanding its pharmacokinetics. Advanced chromatographic techniques, particularly Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-QqQ-MS), offer the high sensitivity, specificity, and speed required for these analyses.

UPLC-MS/MS and LC-MS: These methods are the gold standard for quantifying flavonoids in complex samples like plasma and urine. For instance, methods developed for hesperetin involve initial enzymatic treatment with β-glucuronidase/sulfatase to deconjugate metabolites, followed by solid-phase extraction for sample cleanup. Chromatographic separation is typically achieved on a C18 reversed-phase column. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, allows for highly specific detection and quantification based on the unique mass-to-charge ratio (m/z) transitions of the parent ion to specific product ions. While a validated method for hesperetin-7-O-glucoside exists, a similar robust UPLC-MS/MS method would be essential for tracking the absorption, distribution, metabolism, and excretion of this compound.

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of the parent compound hesperetin, which would be adapted for this compound.

ParameterDescription
Instrumentation Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole (QqQ) or Orbitrap mass spectrometer.
Sample Preparation Enzymatic hydrolysis (using β-glucuronidase/sulfatase) followed by solid-phase extraction (SPE) for biological samples.
Chromatographic Column Reversed-phase columns, such as a UPLC HSS T3, are commonly used for separating flavonoids.
Mobile Phase A gradient elution using a combination of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
Ionization Mode Electrospray ionization (ESI), typically in negative mode for flavonoids, is used to generate ions for MS analysis.
Detection Mode Multiple Reaction Monitoring (MRM) for targeted quantification, tracking specific precursor-to-product ion transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable spectroscopic technique for structural characterization. It provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In flavonoid research, FT-IR is used to confirm the chemical structure and investigate intermolecular interactions, such as hydrogen bonding. For this compound, an FT-IR spectrum would confirm the presence of key functional groups and the absence of certain hydroxyl groups compared to its parent compound, hesperetin, due to methylation.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Western Blot, Immunofluorescence, qRT-PCR, Microarray)

To understand the biological effects of this compound at a cellular level, molecular biology techniques are employed to analyze changes in gene and protein expression. These methods can reveal which cellular pathways are modulated by the compound.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. In studies on the parent compound hesperetin, Western blotting has been used to measure its effect on the protein levels of key signaling molecules. For example, research has shown hesperetin can decrease the protein expression of inflammatory markers. researchgate.net A similar approach would be used to determine if this compound affects proteins involved in inflammation, cell cycle regulation, or apoptosis.

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a highly sensitive method for measuring the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. Studies on hesperetin have utilized qRT-PCR to show its ability to reduce the gene expression of fibrotic markers like collagen VI and matrix metalloproteinases (Mmp2, Mmp9) in pre-adipocytes. oup.com This technique would be critical in assessing how this compound might regulate gene expression at the transcriptional level.

Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. Immunofluorescence studies on hesperetin have been used to observe its impact on the subcellular distribution of tight junction proteins like claudin-2 (CLD-2). nih.gov This would be a powerful tool to see if this compound alters the location and organization of target proteins within cellular compartments.

Microarray and Transcriptomics: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. A broader approach, known as transcriptomics (often performed using RNA-sequencing), provides a comprehensive overview of a cell's complete set of RNA transcripts. In research on hesperetin's antibacterial mechanisms, transcriptomic analysis revealed that the compound affected thousands of differentially expressed genes in Alicyclobacillus acidoterrestris, primarily impacting nitrogen and amino acid metabolism. rsc.org Such a global approach for this compound would uncover the full spectrum of its effects on gene expression and identify novel biological pathways it may influence.

Enzyme Activity Assays and Receptor Binding Studies (e.g., PDE activity, AChE/BuChE inhibition)

Determining the direct molecular targets of this compound is crucial for understanding its mechanism of action. Enzyme activity assays and receptor binding studies are primary methods for this purpose. O-methylation can significantly alter the biological activity of flavonoids, often increasing their lipophilicity and potency. nih.gov

Enzyme Activity Assays: These assays measure the ability of a compound to inhibit or activate a specific enzyme. The parent compound, hesperetin, has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.net Furthermore, synthetic derivatives of hesperetin have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Given that methylation can enhance inhibitory activity, it is plausible that this compound could be a potent inhibitor of these or other enzymes. Assays would be performed to determine its half-maximal inhibitory concentration (IC50) and its mechanism of inhibition (e.g., competitive, non-competitive).

The table below shows the reported inhibitory activities of the parent compound, hesperetin, and one of its methylated glycoside derivatives against various enzymes.

CompoundEnzyme TargetIC50 Value (μM)
HesperetinPhosphodiesterase 4 (PDE4)Ki = 45.6
Hesperetin Derivative 4fAcetylcholinesterase (AChE)0.082
Hesperetin Derivative 4fButyrylcholinesterase (BuChE)24.8
Hesperidin-3′-O-methyl etherPhosphodiesterase 1 (PDE1)13.6
Hesperidin-3′-O-methyl etherPhosphodiesterase 3 (PDE3)13.2
Hesperidin-3′-O-methyl etherPhosphodiesterase 4 (PDE4)13.9

Data sourced from studies on hesperetin and its derivatives. researchgate.netnih.govrsc.org

Receptor Binding Studies: These studies are designed to determine if a compound binds to a specific cellular receptor and to quantify the affinity of this interaction. While specific receptor binding studies for this compound are not yet prevalent, techniques such as fluorescence quenching have been used to study the binding of hesperetin to proteins like bovine serum albumin. nih.gov More advanced techniques, including surface plasmon resonance (SPR) or radioligand binding assays, could be employed to investigate the interaction of this compound with specific G-protein coupled receptors (GPCRs), nuclear receptors, or other protein targets.

Omics Approaches (e.g., Metabolomics, Proteomics) for Pathway Analysis

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. A metabolomics approach can reveal how this compound alters the metabolic fingerprint of a system. For example, untargeted metabolomic profiling using LC-MS can identify and quantify hundreds to thousands of metabolites simultaneously. In flavonoid research, metabolomics has been used to identify profiles of O-methylated flavonoids in plants and to trace the metabolic fate of compounds like hesperetin after administration. researchgate.netmdpi.com Applying this to this compound would help identify its own metabolic products and map the downstream metabolic pathways it perturbs.

Proteomics: Proteomics involves the large-scale analysis of the entire set of proteins (the proteome) expressed by a cell or organism. Quantitative proteomics, often using techniques like tandem mass tags (TMT) coupled with mass spectrometry, can identify and quantify thousands of proteins, revealing how their expression levels change in response to a compound. A proteomics study on a combination of hesperetin and resveratrol (B1683913) in endothelial cells identified 81 proteins that were significantly changed by the treatment, pointing towards the Transforming Growth Factor β (TGF-β) receptor pathway as a key target. nih.gov Similarly, chemical proteomics has been used to identify the specific protein targets of hesperetin, revealing it as an inhibitor of aldo-keto reductase family 1 member C1 and C2 (AKR1C1/2). rsc.orgrsc.org These powerful approaches could be applied to this compound to provide an unbiased map of its protein interactions and affected signaling networks.

Computational and Bioinformatic Approaches

In silico methods are indispensable tools in modern drug discovery and mechanistic studies. They complement experimental work by predicting molecular interactions, identifying potential targets, and analyzing complex biological networks.

Molecular Docking and Dynamics Simulations for Target Identification and Binding Affinity Prediction

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to the active site of an enzyme or the binding pocket of a receptor. For example, molecular docking of hesperetin derivatives into the active site of acetylcholinesterase (AChE) has been used to explain their inhibitory activity, showing how they interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov Such studies for this compound would help prioritize potential protein targets for experimental validation and provide hypotheses about its binding mechanism.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are used to study the physical movements of atoms and molecules over time. These simulations can assess the stability of the predicted ligand-receptor complex and provide a more detailed picture of the binding interactions. By simulating the behavior of the this compound-protein complex in a biological environment, researchers can confirm the stability of the docked pose and calculate binding free energies, which offer a more accurate prediction of binding affinity.

The table below illustrates the type of data generated from molecular docking studies, using hesperetin as an example.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)Hesperetin Derivative 4f-11.5Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330
Interleukin-6 (IL-6)Hesperetin-6.6Gln159, Ser162, Arg166

Data is hypothetical and based on published studies on hesperetin and its derivatives to illustrate the output of such analyses. nih.govnih.gov

Network Pharmacology for Multi-target and Pathway Analysis

Network pharmacology is a bioinformatic approach that aims to understand the effects of a compound from a network perspective. Instead of a "one-target, one-drug" model, it acknowledges that compounds often interact with multiple targets, and these interactions create a cascade of effects through complex biological networks.

The typical workflow for a network pharmacology study of this compound would involve:

Target Prediction: Using databases (e.g., SwissTargetPrediction, STITCH) to identify potential protein targets of the compound based on chemical similarity to known ligands.

Network Construction: Building interaction networks that connect the compound to its potential targets, and these targets to known disease-associated genes. This creates a "compound-target-disease" network.

For the parent compound hesperetin, network pharmacology combined with experimental validation has been used to elucidate its mechanism in treating metabolic dysfunction-associated steatotic liver disease (MASLD). This approach identified 40 core targets, with significant enrichment in pathways like JAK/STAT signaling, and pinpointed the IL-6/STAT3/SOCS3 axis as a key mechanism. nih.gov A similar analysis for this compound would provide a holistic view of its potential therapeutic applications and mechanisms of action by mapping its interactions across the human interactome.

Translational and Future Research Perspectives for Hesperetin 5,3 Dimethyl Ether

Exploration of Novel Therapeutic Applications beyond Currently Documented Areas

Research into hesperetin (B1673127) and its derivatives has primarily focused on antioxidant, anti-inflammatory, and anticancer activities. mdpi.comresearchgate.net However, the unique structural attributes of Hesperetin 5,3'-dimethyl ether suggest potential in novel therapeutic domains that remain largely unexplored. Future research should extend beyond these established areas to investigate its efficacy in neurodegenerative diseases, metabolic syndromes, and immunomodulatory disorders.

Methylation can enhance the ability of flavonoids to cross the blood-brain barrier, a critical feature for neuroprotective agents. mdpi.com Therefore, a significant future direction is the evaluation of this compound in models of Alzheimer's and Parkinson's disease. mdpi.commdpi.com Its potential to modulate neuroinflammation and oxidative stress, key pathological features of these conditions, warrants in-depth investigation. nih.govnih.gov

Furthermore, the role of flavonoids in regulating metabolic pathways suggests that this compound could be a candidate for managing conditions like type 2 diabetes and non-alcoholic fatty liver disease. Studies could focus on its effects on glucose metabolism, insulin (B600854) sensitivity, and lipid accumulation. The immunomodulatory potential of methylated flavonoids is another nascent field; exploring how this specific compound interacts with immune cells could open up applications in autoimmune diseases and as an adjunct in immunotherapy. nih.gov

Table 1: Potential Novel Therapeutic Areas for this compound

Therapeutic Area Rationale for Exploration Potential Mechanisms to Investigate
Neurodegenerative Diseases Enhanced blood-brain barrier permeability due to methylation. Inhibition of neuroinflammation, reduction of oxidative stress, anti-amyloidogenic effects. mdpi.comnih.gov
Metabolic Syndrome Known effects of parent flavonoids on metabolic pathways. Regulation of glucose transporters, modulation of lipid metabolism, improvement of insulin sensitivity.
Immunomodulation Documented immunomodulatory effects of other flavonoids. nih.gov Modulation of cytokine production, influence on T-cell and B-cell function, interaction with innate immune pathways.

| Cardiovascular Health | Vasodilatory effects seen with hesperetin metabolites. nih.gov | Improvement of endothelial function, regulation of blood pressure, anti-atherosclerotic effects. |

Strategies for Optimizing Synthetic and Bioproduction Yields for Scalability

While methylated flavonoids are present in nature, their levels are often low, making extraction-based production unscalable and economically unviable. nih.gov Therefore, developing efficient and scalable synthesis and bioproduction methods is paramount for future clinical and commercial development.

Current chemical synthesis routes can be complex and may produce a mixture of methylated isomers, requiring extensive purification. Future research should focus on regioselective methylation techniques that specifically target the 5 and 3' hydroxyl groups of the hesperetin backbone. This could involve the use of novel catalysts and protecting group strategies to improve yield and purity.

Bioproduction offers a more sustainable and environmentally friendly alternative. The use of engineered microorganisms (such as E. coli or Saccharomyces cerevisiae) equipped with specific O-methyltransferases (OMTs) is a promising avenue. Research should focus on discovering and characterizing novel OMTs with high specificity for the desired positions on the flavanone (B1672756) core. Optimizing fermentation conditions, metabolic engineering of host strains to increase precursor availability, and developing efficient downstream processing techniques will be crucial for achieving industrial-scale production.

Development of Clinically Relevant Delivery Systems and Formulations

A significant hurdle for the clinical application of many flavonoids, including hesperetin, is their poor aqueous solubility and limited bioavailability. nih.govnih.gov Methylation generally increases lipophilicity, which can aid membrane transport but may not resolve solubility issues. researchgate.net Therefore, the development of advanced drug delivery systems is a critical step in translating this compound into a viable therapeutic agent.

Nano-based formulations, such as nanoparticles, nanoemulsions, liposomes, and solid lipid nanoparticles, have shown great promise for improving the delivery of poorly soluble compounds like hesperetin. nih.govnih.govresearchgate.net These systems can enhance solubility, protect the compound from premature degradation, and facilitate targeted delivery. Future work should focus on formulating this compound into various nanocarriers and evaluating their physicochemical properties, drug release kinetics, and stability. researchgate.netjddtonline.info

Further research into amorphous solid dispersions, where the compound is molecularly dispersed within a polymer matrix, could also significantly enhance its dissolution rate and apparent solubility. mdpi.comnih.gov The development of formulations suitable for different administration routes, such as oral, topical, or even aerosol delivery for lung-related conditions, will broaden the therapeutic applicability of the compound. nih.govnih.gov

Addressing Challenges Related to Metabolic Stability and Systemic Bioavailability in vivo

While methylation is known to enhance the metabolic stability of flavonoids compared to their unmethylated counterparts, the precise metabolic fate of this compound in vivo is unknown. researchgate.net The parent compound, hesperetin, undergoes extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver, which can lead to rapid clearance from the body. nih.gov

Future research must conduct comprehensive pharmacokinetic and metabolic studies. This includes in vitro studies using liver microsomes and hepatocytes to identify the key metabolic pathways and enzymes involved in its breakdown. Subsequent in vivo studies in animal models are essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile. These studies will establish critical parameters like oral bioavailability, plasma half-life, and tissue distribution. nih.gov

Understanding its metabolic profile will help identify potential strategies to improve systemic exposure. For instance, if specific enzymes are responsible for its rapid metabolism, co-administration with inhibitors of these enzymes could be explored. Furthermore, delivery systems can be designed to protect the compound from first-pass metabolism, thereby increasing the amount that reaches systemic circulation. mdpi.com

Integration with Existing Therapeutic Modalities for Synergistic Effects

This compound is unlikely to be a standalone cure for complex diseases like cancer. A more pragmatic and potent approach is to investigate its potential in combination therapies, where it can act synergistically with existing drugs to enhance efficacy and potentially reduce side effects. nih.gov

In oncology, for example, studies could explore its use alongside conventional chemotherapeutic agents. Flavonoids have been shown to overcome multidrug resistance and sensitize cancer cells to treatment. nih.gov this compound could be investigated for its ability to modulate signaling pathways that contribute to drug resistance or to protect normal cells from chemotherapy-induced toxicity. A study on hesperetin in combination with emodin (B1671224) for pancreatic cancer, while not showing synergy, suggested that combination therapies warrant further investigation. benthamscience.comresearcher.life

Similarly, in the context of inflammatory or metabolic diseases, it could be combined with standard-of-care medications. The goal would be to achieve a greater therapeutic effect at lower doses of the conventional drug, thereby minimizing dose-related adverse effects. Mechanistic studies will be crucial to understand the basis of any observed synergistic interactions.

Table 2: Potential Combination Therapy Strategies

Disease Area Conventional Therapy Potential Synergistic Role of this compound
Cancer Chemotherapy (e.g., platinum-based drugs) Overcoming drug resistance, enhancing apoptosis, reducing chemotherapy-induced oxidative stress. nih.gov
Neuroinflammation Non-steroidal anti-inflammatory drugs (NSAIDs) Targeting different inflammatory pathways, providing antioxidant neuroprotection.

| Type 2 Diabetes | Metformin | Improving insulin sensitivity through complementary mechanisms, protecting pancreatic β-cells. |

Elucidating Undiscovered Molecular Mechanisms and Cellular Targets

The biological activities of flavonoids stem from their interaction with a multitude of cellular signaling pathways. While the mechanisms of hesperetin are partially understood, involving pathways like NF-κB, MAPK, and STAT3, the specific molecular targets of this compound are yet to be identified. nih.govnih.govresearchgate.net

Future research should employ modern systems biology approaches, including transcriptomics, proteomics, and metabolomics, to obtain an unbiased, global view of the cellular changes induced by the compound. These high-throughput techniques can help identify novel signaling pathways and molecular targets that were not previously anticipated.

For instance, studies could investigate its effect on gene expression in various cell types to uncover its regulatory roles. Affinity chromatography and computational molecular docking studies can be used to identify direct protein binding partners. researcher.life Elucidating these novel mechanisms is not only crucial for a fundamental understanding of its bioactivity but also for identifying predictive biomarkers for its therapeutic efficacy and for discovering new clinical applications.

Comparative Studies with Other Methylated Flavonoids to Identify Superior Candidates

This compound belongs to a broader class of polymethoxyflavones (PMFs), which includes well-studied compounds like nobiletin (B1679382) and tangeretin, also found in citrus fruits. nih.govnih.gov To justify its development as a therapeutic agent, it is essential to demonstrate its advantages over these and other related flavonoids.

Future research should involve head-to-head comparative studies. These studies should assess various parameters, including potency in relevant bioassays, metabolic stability, oral bioavailability, and efficacy in disease models. For example, the potency and efficacy of hesperetin and nobiletin in regulating LDLR (low-density lipoprotein receptor) gene transcription have been shown to differ significantly, with nobiletin being more potent at lower doses but hesperetin showing a greater maximal effect. nih.gov

Such comparative analyses will help to establish a clear structure-activity relationship (SAR) for methylated flavonoids. mdpi.comnih.govresearchgate.net This will clarify whether this compound possesses a superior therapeutic profile for specific applications, making it a lead candidate for further preclinical and clinical development. These studies are critical for allocating research resources to the most promising compounds within this chemical class.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity and purity of Hesperetin 5,3'-dimethyl ether?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of methyl groups at the 5- and 3'-hydroxyl sites. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280–320 nm) is standard, using reference standards like Quercetin 3,4'-dimethyl ether (≥98% purity) for calibration . Mass spectrometry (MS) further confirms molecular weight (e.g., C17H14O6, MW 314.29) and fragmentation patterns .

Q. How can researchers optimize the synthesis of this compound to ensure regioselective methylation?

  • Methodological Answer : Regioselective methylation requires protecting free hydroxyl groups not targeted for modification. For example, selective alkylation using dimethyl sulfate (DMS) in alkaline conditions (pH 9–10) under inert atmospheres can minimize side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) and validated with NMR to confirm methyl group placement at 5- and 3'-positions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

  • Methodological Answer : Common assays include:

  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
  • Enzyme inhibition : Fluorescence-based acetylcholinesterase (AChE) inhibition assays for neuroactivity screening.
  • Cytotoxicity : MTT assays on cell lines (e.g., SH-SY5Y neurons) to assess viability.
    Positive controls (e.g., Trolox for antioxidants) and dose-response curves (0.1–100 µM) are essential for reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties and blood-brain barrier (BBB) penetration of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to calculate LogP (lipophilicity), polar surface area (PSA), and BBB score. Molecular dynamics simulations (e.g., GROMACS) can model interactions with lipid bilayers. For example, reducing PSA below 90 Ų and optimizing LogP (2–5) enhances BBB penetration, as seen in structural analogs with CNS activity .

Q. What strategies resolve contradictions in binding affinity data for this compound across different studies?

  • Methodological Answer : Discrepancies in binding energies (e.g., 7.1–7.2 kcal/mol in docking studies) may arise from variations in protein conformations or force fields. Validate findings by:

  • Consensus docking : Use multiple software (AutoDock Vina, Glide).
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD).
    Cross-reference with structural analogs like Quercetin 3,7-dimethyl ether to identify trends .

Q. How can kinetic modeling improve the scalability of this compound synthesis?

  • Methodological Answer : Apply lumped kinetic models (e.g., power-law equations) to optimize reaction conditions. For example, parametrize rate constants (k) and activation energies (Ea) using data from fixed-bed reactors. Sensitivity analysis (Spearman Rank Correlation) identifies critical parameters (e.g., temperature, catalyst loading) for yield maximization .

Key Considerations for Experimental Design

  • Stability : Store this compound at –20°C in amber vials to prevent photodegradation .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays) before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.